Cas no 500797-18-2 (1-Piperazineethanol, 4-(ethylsulfonyl)-)
1-Piperazineethanol, 4-(ethylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazineethanol, 4-(ethylsulfonyl)-
- 500797-18-2
- EN300-714796
- 2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol
- SCHEMBL10436830
-
- Inchi: 1S/C8H18N2O3S/c1-2-14(12,13)10-5-3-9(4-6-10)7-8-11/h11H,2-8H2,1H3
- InChI Key: ORSMHNFVKYVWKU-UHFFFAOYSA-N
- SMILES: S(CC)(N1CCN(CCO)CC1)(=O)=O
Computed Properties
- Exact Mass: 222.10381361Da
- Monoisotopic Mass: 222.10381361Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 69.2Ų
1-Piperazineethanol, 4-(ethylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714796-0.05g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 0.05g |
$612.0 | 2023-01-31 | ||
| Enamine | EN300-714796-0.1g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 0.1g |
$640.0 | 2023-01-31 | ||
| Enamine | EN300-714796-0.25g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 0.25g |
$670.0 | 2023-01-31 | ||
| Enamine | EN300-714796-0.5g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 0.5g |
$699.0 | 2023-01-31 | ||
| Enamine | EN300-714796-1.0g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-714796-2.5g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 2.5g |
$1428.0 | 2023-01-31 | ||
| Enamine | EN300-714796-5.0g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 5.0g |
$2110.0 | 2023-01-31 | ||
| Enamine | EN300-714796-10.0g |
2-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-ol |
500797-18-2 | 10.0g |
$3130.0 | 2023-01-31 |
1-Piperazineethanol, 4-(ethylsulfonyl)- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-Piperazineethanol, 4-(ethylsulfonyl)-
Professional Introduction to 1-Piperazineethanol, 4-(ethylsulfonyl)- (CAS No: 500797-18-2)
1-Piperazineethanol, 4-(ethylsulfonyl)-, identified by the Chemical Abstracts Service Number (CAS No) 500797-18-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine family, which is well-known for its versatile applications in medicinal chemistry due to its structural properties that facilitate interactions with biological targets. The presence of both an ethylsulfonyl group and a piperazineethanol moiety makes this molecule a particularly intriguing subject for further study, as these functional groups can influence its pharmacological activity and potential therapeutic applications.
The structure of 1-Piperazineethanol, 4-(ethylsulfonyl)- is characterized by a six-membered ring containing nitrogen atoms, which is typical of piperazine derivatives. This nitrogen-rich structure allows for hydrogen bonding and coordination capabilities, making it a valuable scaffold for drug design. The ethylsulfonyl group at the 4-position introduces a sulfonamide moiety, which is known to enhance binding affinity to biological receptors. Additionally, the piperazineethanol side chain provides flexibility and further opportunities for chemical modification, enabling researchers to fine-tune its pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. 1-Piperazineethanol, 4-(ethylsulfonyl)- has emerged as a promising candidate in this endeavor due to its unique structural features. Studies have demonstrated that compounds with similar sulfonamide functionalities exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The combination of the piperazineethanol and ethylsulfonyl groups suggests potential applications in the treatment of conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.
One of the most compelling aspects of 1-Piperazineethanol, 4-(ethylsulfonyl)- is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this molecule that may exhibit improved pharmacological profiles. For instance, modifications to the ethylsulfonyl group have been explored to enhance metabolic stability and reduce toxicity. Similarly, alterations to the piperazineethanol moiety have been investigated to optimize solubility and bioavailability. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and safe.
The pharmaceutical industry has long recognized the importance of innovative molecular design in addressing unmet medical needs. 1-Piperazineethanol, 4-(ethylsulfonyl)- represents a prime example of how structural diversity can lead to novel pharmacological entities. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop new treatments. Furthermore, its potential role in modulating biological pathways highlights its significance in ongoing research efforts aimed at combating complex diseases.
Advances in synthetic chemistry have enabled the efficient preparation of 1-Piperazineethanol, 4-(ethylsulfonyl)-, facilitating its use in both academic and industrial settings. The development of scalable synthetic routes has been crucial for enabling large-scale production necessary for preclinical studies and commercialization. As interest in this compound grows, collaborations between academia and industry are likely to intensify, fostering innovation and accelerating the translation of laboratory findings into clinical applications.
The broader implications of studying compounds like 1-Piperazineethanol, 4-(ethylsulfonyl)- extend beyond individual drug development. They contribute to our fundamental understanding of how molecular structure influences biological activity, which is essential for designing more effective drugs in the future. Moreover, such studies often uncover unexpected insights that can be applied across multiple therapeutic areas. This underscores the importance of continued investment in basic research alongside applied drug discovery initiatives.
In conclusion,1-Piperazineethanol, 4-(ethylsulfonyl)- (CAS No: 500797-18-2) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications. As scientific understanding advances and new methodologies emerge,1-Piperazineethanol, 4-(ethylsulfonyl)- will undoubtedly play a crucial role in shaping the future of drug development.
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